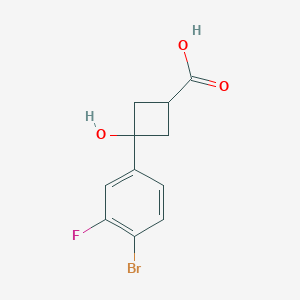![molecular formula C11H20N2O5 B8526374 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B8526374.png)
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid typically involves the protection of amino groups using the Boc group. One common method involves the reaction of 3-aminopropionic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like EDCI or DCC.
Common Reagents and Conditions
Triethylamine: Used as a base in the Boc protection reaction.
Tert-butyl chloroformate: The reagent for introducing the Boc group.
EDCI or DCC: Coupling reagents for peptide synthesis.
Acidic Conditions: For the removal of the Boc group.
Major Products Formed
Free Amines: Formed upon the removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Applications De Recherche Scientifique
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Boc-amino)propyl bromide
- Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in peptide synthesis and other applications where precise control over functional groups is required.
Propriétés
Formule moléculaire |
C11H20N2O5 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-6-4-8(14)12-7-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Clé InChI |
UAFBXOICOJEVCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methoxy-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8526303.png)


![7-bromoimidazo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B8526319.png)

![2-(Chloromethylthio)benzo[b]thiophene](/img/structure/B8526332.png)



![2-[(Methylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B8526360.png)



